(2R)-3-methoxypropane-1,2-diol
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Overview
Description
(2R)-3-methoxypropane-1,2-diol is an organic compound with the molecular formula C4H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ®-glycidol with methanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring in ®-glycidol by methanol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used under basic conditions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
(2R)-3-methoxypropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-methoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methoxypropane-1,2-diol: The enantiomer of (2R)-3-methoxypropane-1,2-diol, with similar chemical properties but different biological activities.
1,2-propanediol: A structurally similar compound lacking the methoxy group, used in various industrial applications.
Glycerol: Another related compound with three hydroxyl groups, widely used in pharmaceuticals and cosmetics.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and methoxy functional groups. This combination of features makes it a valuable intermediate in the synthesis of chiral molecules and other complex organic compounds.
Properties
CAS No. |
86195-49-5 |
---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.1 |
Purity |
95 |
Origin of Product |
United States |
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